molecular formula C15H18N2O3 B5619186 1-acetyl-3-(3-methoxyphenyl)-4-oxa-1,2-diazaspiro[4.4]non-2-ene

1-acetyl-3-(3-methoxyphenyl)-4-oxa-1,2-diazaspiro[4.4]non-2-ene

Cat. No. B5619186
M. Wt: 274.31 g/mol
InChI Key: NZIXLCGCXWKQEL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related spirocyclic compounds involves complex reactions that typically yield structures with significant biological and chemical interest. For example, the reaction of methyl 1-aryl-3-cinnamoyl-4,5-dioxo-4,5-dihydro-1H-pyrrole-2-carboxylates with 4-benzylamino- and 4-arylaminopent-3-en-2-ones has been shown to give 1-aryl-7-benzyl- and 1,7-diaryl-9-acetyl-4-cinnamoyl-3-hydroxy-8-methyl-1,7-diazaspiro[4.4]nona-3,8-diene-2,6-diones, demonstrating the intricate steps involved in synthesizing spirocyclic compounds (Silaichev et al., 2012).

Molecular Structure Analysis

The molecular structure of similar compounds has been extensively analyzed using X-ray crystallography, providing valuable insights into their spatial arrangement and chemical behavior. The detailed study of the crystalline and molecular structures of these compounds reveals the importance of their conformation to their reactivity and potential applications (Dyachenko et al., 2015).

Chemical Reactions and Properties

Spirocyclic compounds, including those related to 1-acetyl-3-(3-methoxyphenyl)-4-oxa-1,2-diazaspiro[4.4]non-2-ene, participate in a variety of chemical reactions, showcasing their versatility. For instance, their ability to undergo transformations through reactions with enamine derivatives highlights the potential for creating a broad range of derivatives with diverse biological activities (Silaichev et al., 2013).

Physical Properties Analysis

The physical properties of spirocyclic compounds like 1-acetyl-3-(3-methoxyphenyl)-4-oxa-1,2-diazaspiro[4.4]non-2-ene are crucial for their application in different fields. These properties can be influenced by their molecular structure, which affects their solubility, melting points, and crystalline forms. Such parameters are essential for the development of pharmaceuticals and materials (Fedoseev et al., 2016).

Chemical Properties Analysis

The chemical properties of spirocyclic compounds are characterized by their reactivity towards various reagents, stability under different conditions, and the potential for undergoing a wide range of chemical transformations. These properties are determined by the electronic configuration of the spirocyclic framework and the substituents attached to it, offering insights into their mechanism of action and potential use in synthetic chemistry (Zhou et al., 2010).

Mechanism of Action

If the compound is biologically active, studies would be conducted to determine its mechanism of action. This could involve looking at its interactions with biological molecules, and the biochemical pathways it affects .

Safety and Hazards

This involves looking at the compound’s toxicity, flammability, and other hazards. It could also include studying its environmental impact .

Future Directions

This could involve suggesting further studies to fully understand the compound’s properties or potential uses. It could also include proposing modifications to the compound’s structure to enhance its properties .

properties

IUPAC Name

1-[2-(3-methoxyphenyl)-1-oxa-3,4-diazaspiro[4.4]non-2-en-4-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O3/c1-11(18)17-15(8-3-4-9-15)20-14(16-17)12-6-5-7-13(10-12)19-2/h5-7,10H,3-4,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZIXLCGCXWKQEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C2(CCCC2)OC(=N1)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[3-(3-Methoxyphenyl)-4-oxa-1,2-diazaspiro[4.4]non-2-en-1-yl]ethanone

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